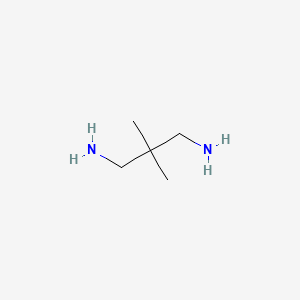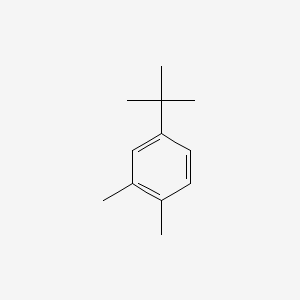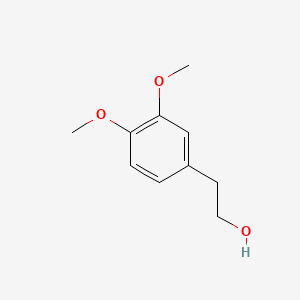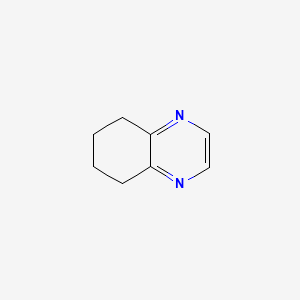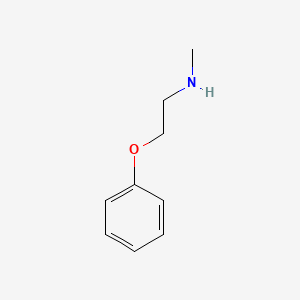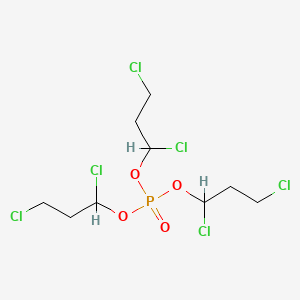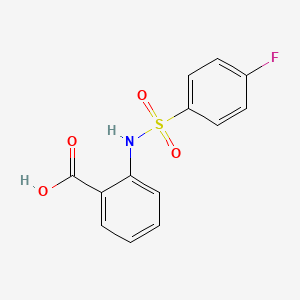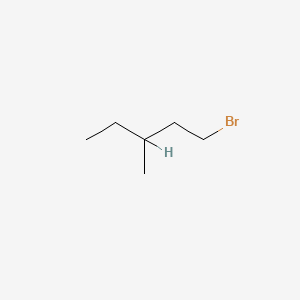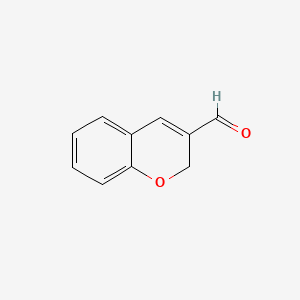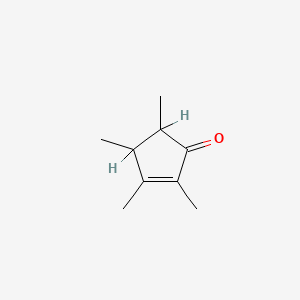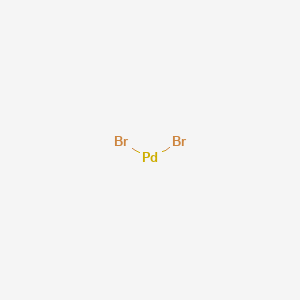
Palladium(II) bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium(II) bromide is an inorganic compound composed of palladium and bromine, with the chemical formula PdBr₂. It is a commercially available compound, although less common than palladium(II) chloride. This compound is a diamagnetic solid that appears as a dark red-brown to black powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium(II) bromide can be synthesized by reacting palladium metal with hydrobromic acid (HBr) and nitric acid (HNO₃). The reaction involves dissolving palladium in a mixture of these acids, followed by the precipitation of this compound .
Industrial Production Methods: Electrosynthesis is another method used for the industrial production of this compound. This process involves the electrochemical reaction of palladium metal with hydrobromic acid, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Palladium(II) bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to palladium metal or lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions, where the bromide ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligands such as acetonitrile (MeCN) can replace bromide ligands under heating conditions
Major Products Formed:
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal or palladium(I) compounds.
Substitution: Palladium complexes with different ligands, such as PdBr₂(MeCN)₂
Scientific Research Applications
Palladium(II) bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as carbonylation and cross-coupling reactions. .
Biology and Medicine: this compound is used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is employed in the production of palladium-based catalysts and materials for industrial processes
Mechanism of Action
The mechanism by which palladium(II) bromide exerts its effects involves the formation of palladium complexes with various ligands. These complexes can participate in catalytic cycles, facilitating reactions such as carbonylation and oxidation. The molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
- Palladium(II) chloride (PdCl₂)
- Palladium(II) iodide (PdI₂)
- Palladium(II) fluoride (PdF₂)
- Platinum(II) bromide (PtBr₂)
Comparison: Palladium(II) bromide shares many properties with its halide counterparts, such as palladium(II) chloride and palladium(II) iodide. it is less common than palladium(II) chloride and has unique solubility characteristics. This compound is insoluble in water but soluble in acetonitrile when heated, forming monomeric acetonitrile adducts . This solubility behavior distinguishes it from other palladium halides and makes it suitable for specific catalytic applications.
Properties
CAS No. |
13444-94-5 |
|---|---|
Molecular Formula |
Br2Pd |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
palladium(2+);dibromide |
InChI |
InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2 |
InChI Key |
INIOZDBICVTGEO-UHFFFAOYSA-L |
SMILES |
Br[Pd]Br |
Canonical SMILES |
[Br-].[Br-].[Pd+2] |
Key on ui other cas no. |
13444-94-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


